molecular formula C16H16N2O3 B2367314 N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2034551-94-3

N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2367314
CAS No.: 2034551-94-3
M. Wt: 284.315
InChI Key: ZLGGXYVHFJWLBQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a phenyl group attached to a dihydropyridine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of tricyanopyridine with iodopropane in acetonitrile under reflux conditions to form 3-cyano-1-propylpyridin-1-ium. This intermediate is then reacted with phenyl magnesium bromide in acetone to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopropyl-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-14-9-15(19)18(12-5-3-2-4-6-12)10-13(14)16(20)17-11-7-8-11/h2-6,9-11H,7-8H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGGXYVHFJWLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NC2CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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